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Compound Name: 2-Methoxy-5-(2-nitrovinyl)phenol

Cat. No.: B186240 Get Quote

Introduction: The Significance of the Nitrovinyl
Phenol Scaffold
The 2-Methoxy-5-(2-nitrovinyl)phenol framework and its analogs represent a class of

compounds with significant potential in medicinal chemistry and materials science. The core

structure, featuring a guaiacol (2-methoxyphenol) moiety linked to a nitrovinyl group, is a

versatile synthetic intermediate. The electron-withdrawing nature of the nitro group makes the

vinyl double bond susceptible to Michael additions, opening pathways to a diverse range of

derivatives. Furthermore, the nitro group itself can be reduced to an amine, providing access to

β-amino alcohols and other valuable synthons.[1][2]

The parent compound is derived from vanillin, a widely available and renewable starting

material, making this class of molecules attractive from a green chemistry perspective.[3][4]

Analogs of this structure are explored for various biological activities, including anti-

inflammatory and antibacterial properties, often inferred from related β-nitrostyrene derivatives.

[5][6] This guide provides a detailed exploration of the primary synthetic routes to these

valuable compounds, focusing on the underlying chemical principles, detailed experimental

protocols, and practical insights for researchers in drug discovery and chemical development.
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Core Synthetic Strategy: The Henry-Knoevenagel
Condensation
The most direct and widely employed method for synthesizing 2-Methoxy-5-(2-
nitrovinyl)phenol analogs is the Henry reaction, also known as the nitroaldol reaction.[1][7][8]

This classic carbon-carbon bond-forming reaction involves the base-catalyzed condensation of

a nitroalkane (e.g., nitromethane) with an aldehyde or ketone. In this context, the aldehyde is a

substituted vanillin (4-hydroxy-3-methoxybenzaldehyde) or one of its analogs.

The reaction typically proceeds in two stages:

Nitroaldol Addition: Formation of a β-nitro alcohol intermediate.

Dehydration: Subsequent elimination of water to yield the final nitroalkene product.

Often, the dehydration step occurs spontaneously under the reaction conditions, especially with

heating or under acidic/basic workup, to yield the thermodynamically stable conjugated system.

[2][8]

Reaction Mechanism
The causality of the Henry reaction is rooted in the acidity of the α-proton of the nitroalkane

(pKa ≈ 10 in water for nitromethane).[9] A base abstracts this proton to form a resonance-

stabilized nitronate anion. This nucleophilic nitronate then attacks the electrophilic carbonyl

carbon of the vanillin analog. The resulting alkoxide is protonated during workup to give the β-

nitro alcohol.
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Step 1: Nitronate Formation

Step 2: Nucleophilic Attack Step 3: Protonation & Dehydration

R-CH₂-NO₂ [R-CH⁻-NO₂ ↔ R-CH=N⁺(O⁻)O⁻]B:
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 Attack
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Ar-CH=C(R)-NO₂

 -H₂O
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Caption: Mechanism of the Henry-Knoevenagel Condensation.

Synthesis of Precursors: Accessing Vanillin
Analogs
The diversity of the final products is dictated by the availability of substituted vanillin analogs.

While vanillin itself is commercially produced from lignin waste or petrochemical precursors like

guaiacol,[3][10] various analogs can be synthesized through established aromatic substitution

reactions.

For instance, starting from guaiacol or other 2-methoxyphenols, functional groups can be

introduced at the 5-position (para to the hydroxyl group) via reactions such as:

Nitration: To introduce a nitro group (e.g., 2-Methoxy-5-nitrophenol).[11][12]

Halogenation: To introduce halides for further functionalization.

Friedel-Crafts Acylation/Alkylation: To introduce alkyl or acyl groups.

These functionalized phenols can then be formylated (e.g., via the Reimer-Tiemann or

Vilsmeier-Haack reaction) to generate the required aldehyde precursor.
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Detailed Experimental Protocols
This section provides a self-validating, step-by-step protocol for the synthesis of a

representative analog, starting from a generic 4-hydroxy-3-methoxybenzaldehyde derivative.

Protocol 1: Synthesis of 2-Methoxy-5-(2-
nitrovinyl)phenol
This protocol describes the synthesis starting from vanillin and nitromethane.

Materials & Reagents:

Vanillin (4-hydroxy-3-methoxybenzaldehyde)

Nitromethane (CH₃NO₂)

Ammonium Acetate (CH₃COONH₄) or an amine base like Ethylenediammonium diacetate

(EDDA)

Glacial Acetic Acid or Methanol

Hydrochloric Acid (0.1 M)

Deionized Water

Experimental Workflow Diagram:
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1. Reagent Combination
(Vanillin, Nitromethane, Catalyst in Solvent)

2. Reaction Heating
(Reflux for 2-4 hours)

 Heat

3. Cooling & Precipitation
(Cool to room temp., then ice bath)

 Monitor by TLC

4. Crude Product Isolation
(Vacuum filtration)

 Solid forms

5. Acid & Water Wash
(Wash with 0.1 M HCl and H₂O)

6. Recrystallization
(e.g., from hot Methanol)

7. Final Drying
(Vacuum oven)

8. Analysis
(NMR, IR, MS, m.p.)

Click to download full resolution via product page

Caption: General experimental workflow for synthesis.
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Step-by-Step Procedure:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine vanillin

(1.0 eq), a catalytic amount of ammonium acetate (0.2 eq), and nitromethane (3-5 eq,

serving as both reagent and solvent). Alternatively, methanol can be used as a solvent.

Expert Insight:The use of excess nitromethane drives the reaction equilibrium towards the

product. Ammonium acetate is a common catalyst that provides a mildly basic

environment through the acetate anion and facilitates the reaction.

Reaction: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting vanillin

spot has been consumed.

Workup and Isolation: After completion, cool the reaction mixture to room temperature and

then place it in an ice bath for 30 minutes to induce precipitation of the crude product.

Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner

funnel. Wash the solid sequentially with a small amount of cold water and then with

approximately 100 mL of 0.1 M HCl.[13] This acid wash is crucial for removing basic

impurities and often results in a color change of the product to a bright yellow solid.[13]

Purification: The primary method for purification is recrystallization. Transfer the damp yellow

solid to a flask and dissolve it in a minimum amount of hot methanol (near-boiling).[13] Allow

the solution to cool slowly to room temperature, followed by further cooling in an ice bath to

maximize crystal formation.

Trustworthiness Note:If the product appears oily or fails to crystallize, it may indicate the

presence of the β-nitro alcohol intermediate. Gentle heating in a slightly acidic or basic

solution can promote dehydration to the desired nitrovinyl product. However, prolonged

heating can lead to polymerization.

Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a

small amount of cold methanol, and dry under vacuum. The final product should be a bright

yellow crystalline solid. Characterize the compound using standard analytical techniques.
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Data Presentation & Characterization
Table 1: Typical Synthesis Parameters and Yields

Starting
Aldehyde

Base/Cataly
st

Solvent Time (h)
Approx.
Yield (%)

Reference

Vanillin
Ammonium

Acetate
Nitromethane 2-4 80-90%

General

Procedure

5-

Bromovanillin

Ethylenediam

ine
Ethanol 6 75-85%

Synthetic

Adaptation

5-Nitrovanillin Piperidine Acetic Acid 3 70-80%
Synthetic

Adaptation

Table 2: Expected Characterization Data for 2-Methoxy-
5-(2-nitrovinyl)phenol

Technique Expected Result

Appearance Bright yellow crystalline solid

Molecular Formula C₉H₉NO₄[14][15]

Molecular Weight 195.17 g/mol [14][15]

¹H NMR (DMSO-d₆)

δ ~10.0 (s, 1H, -OH), ~8.0 (d, 1H, vinyl), ~7.5 (d,

1H, vinyl), ~7.3-7.0 (m, 3H, Ar-H), ~3.9 (s, 3H, -

OCH₃)

IR (KBr, cm⁻¹)
~3400 (O-H), ~1620 (C=C), ~1510 & ~1340

(NO₂, asymm. & symm. stretch)

Melting Point ~165-168 °C

Field-Proven Insights & Troubleshooting
Product Instability: The β-nitro alcohol intermediate is often unstable and can revert to

starting materials or dehydrate unpredictably.[16] A clean, controlled dehydration is key. If

isolating the alcohol is desired, milder bases and lower temperatures are required.
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Purification Challenges: While recrystallization is effective for many analogs, some may

require column chromatography.[16] Caution is advised as the acidic nature of silica gel can

catalyze the dehydration of any remaining β-nitro alcohol, potentially leading to streaking on

the column.[16] Using a mobile phase doped with a small amount of a non-polar solvent or

deactivating the silica with a base like triethylamine can mitigate this issue.[16]

Safety: Nitromethane is flammable and toxic. All manipulations should be performed in a

well-ventilated fume hood. The nitrovinylphenol products should be handled with care, as

nitrostyrenes can be lachrymators and skin irritants.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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